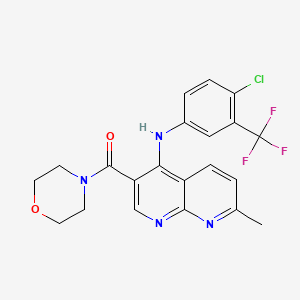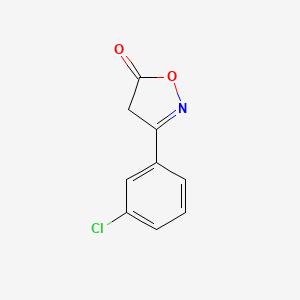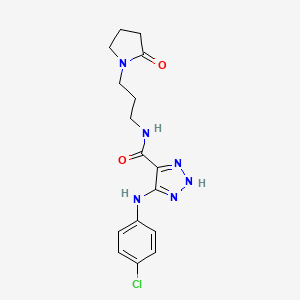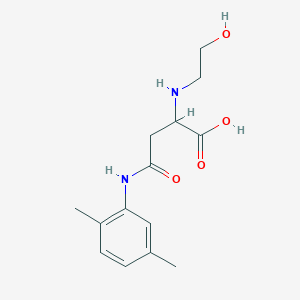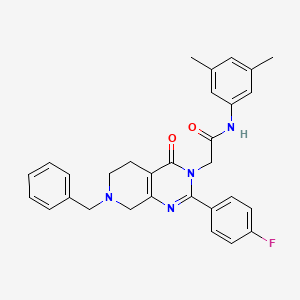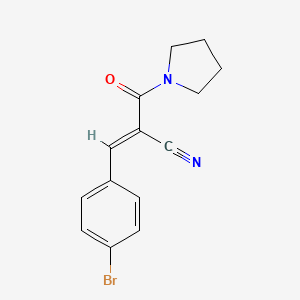![molecular formula C21H27N3O4S B2938307 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide CAS No. 1359644-26-0](/img/structure/B2938307.png)
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AZD9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
作用機序
AZD9291 is a third-generation 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide inhibitor that selectively targets the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide. The compound binds to the ATP-binding site of the 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide and inhibits its activity. This leads to the suppression of downstream signaling pathways that promote tumor growth and survival. AZD9291 has a high affinity for the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide, which allows for selective inhibition of the tumor cells while sparing normal cells.
Biochemical and Physiological Effects:
AZD9291 has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. The compound has been shown to inhibit tumor growth and induce tumor regression in patients with 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide-mutated NSCLC. AZD9291 also has a favorable safety profile, with minimal side effects in patients. The compound has been shown to have a high selectivity for the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide, which allows for targeted inhibition of tumor cells while sparing normal cells.
実験室実験の利点と制限
AZD9291 has several advantages for lab experiments, including its high selectivity for the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide, favorable safety profile, and significant efficacy in preclinical and clinical studies. However, there are also some limitations to the use of AZD9291 in lab experiments. The compound is relatively expensive and may not be readily available for all researchers. Additionally, the compound may have limited efficacy in patients with 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide wild-type NSCLC.
将来の方向性
There are several future directions for the research and development of AZD9291. One potential direction is the combination of AZD9291 with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Another direction is the investigation of the use of AZD9291 in other types of cancer, such as breast cancer and colorectal cancer. Additionally, there is a need for the development of biomarkers to predict response to AZD9291 and identify patients who are most likely to benefit from the treatment.
合成法
The synthesis of AZD9291 involves a series of chemical reactions that lead to the formation of the final compound. The starting materials for the synthesis are 4-bromo-3-fluoroaniline and 2-chloro-5-nitropyridine. The reaction between these two compounds results in the formation of 2-chloro-5-(4-bromo-3-fluoroanilino)pyridine. This compound is then subjected to a series of reactions, including sulfonylation, reduction, and acetylation, to yield the final product, AZD9291.
科学的研究の応用
AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has shown significant efficacy in patients with 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide-mutated NSCLC, which accounts for approximately 10-15% of all NSCLC cases. AZD9291 selectively targets the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide and inhibits its activity, leading to the suppression of tumor growth. The compound has also shown a favorable safety profile, with minimal side effects in patients.
特性
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-2-17-8-7-9-18(14-17)22-20(25)16-23-15-19(10-11-21(23)26)29(27,28)24-12-5-3-4-6-13-24/h7-11,14-15H,2-6,12-13,16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSFVIIYFWEJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2938227.png)
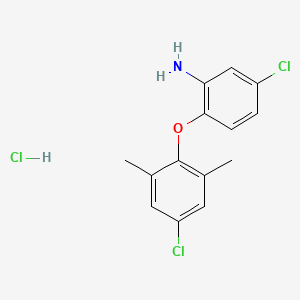
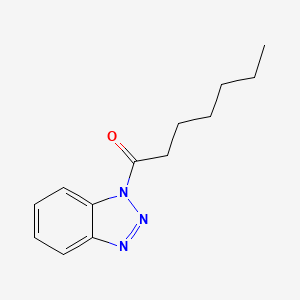
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2938231.png)
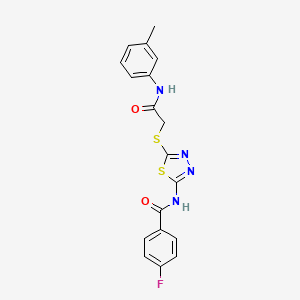
![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2938234.png)
